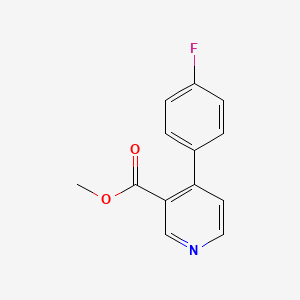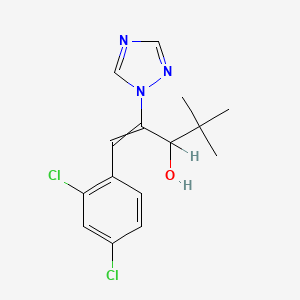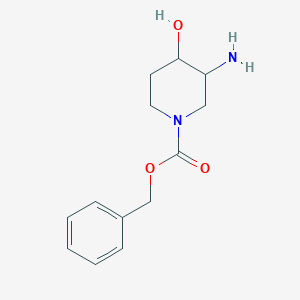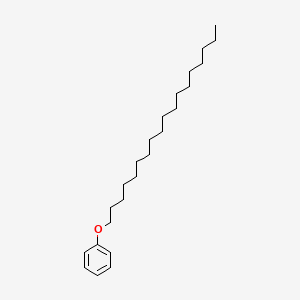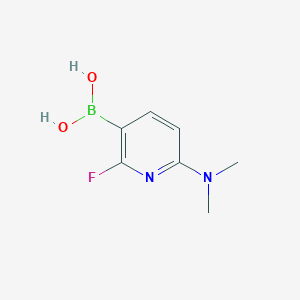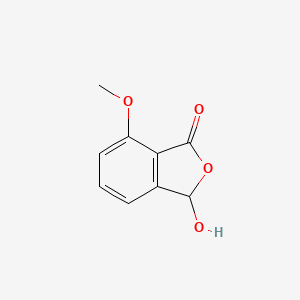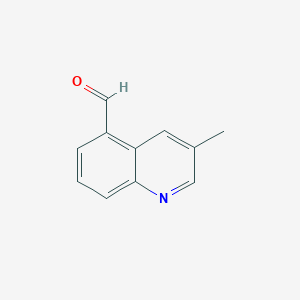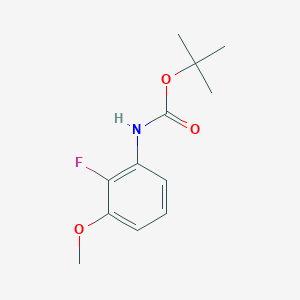
2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE
Vue d'ensemble
Description
2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE is an organic compound with the molecular formula C12H16FNO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a fluoro group, and a methoxy group attached to a phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-fluoro-3-methoxyphenyl)carbamate typically involves the reaction of 2-fluoro-3-methoxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for tert-butyl (2-fluoro-3-methoxyphenyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the fluoro group with an alkyl group.
Hydrolysis: The primary product is 2-fluoro-3-methoxyaniline.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl (2-fluoro-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: Similar structure but lacks the fluoro and methoxy groups.
2-fluoro-3-methoxyaniline: Lacks the carbamate group but shares the fluoro and methoxy substituents.
Tert-butyl (2,4-difluoro-6-methoxyphenyl)carbamate: Similar structure with an additional fluoro group.
Uniqueness
2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE is unique due to the combination of the tert-butyl, fluoro, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications .
Propriétés
Numéro CAS |
801281-99-2 |
|---|---|
Formule moléculaire |
C12H16FNO3 |
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
tert-butyl N-(2-fluoro-3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)14-8-6-5-7-9(16-4)10(8)13/h5-7H,1-4H3,(H,14,15) |
Clé InChI |
RGIQXIQVDYOOJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
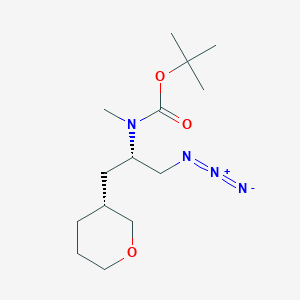
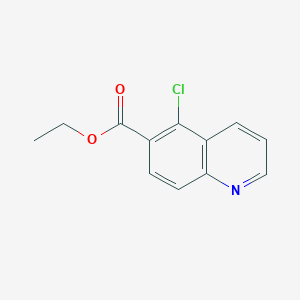

![5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B8811837.png)
